molecular formula C9H13Br B3429894 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane CAS No. 78629-19-3

1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane

Cat. No.: B3429894
CAS No.: 78629-19-3
M. Wt: 201.10 g/mol
InChI Key: OOLYZFSILFGXCC-XQRVVYSFSA-N
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Description

1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane is an organic compound with the molecular formula C9H13Br and a molecular weight of 201.1 g/mol . This compound is characterized by the presence of a bromine atom, a double bond, and a triple bond within its heptane backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane typically involves the bromination of 6,6-dimethyl-2-ene-4-yne-heptane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an inert solvent such as dichloromethane or carbon tetrachloride .

Chemical Reactions Analysis

1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It may be utilized in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double and triple bonds provide sites for addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

(Z)-1-bromo-6,6-dimethylhept-2-en-4-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLYZFSILFGXCC-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C\CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274784
Record name (2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78629-19-3
Record name (2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78629-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 ml 48% HBr and 10 g PBr3 are stirred to homogeneity at 40°. An alcoholic solution of 13.5 g of 6,6-dimethyl-hept-1-en-4-yn-3-ol is then added dropwise at 10° and the resulting mixture stirred at room temperature for 11/2 hours. The reaction mixture is poured onto ice-water and repeatedly extracted with hexane. The organic phase is separated, washed repeatedly with aqueous NaCl, dried and concentrated on a rotary evaporator. NMR spectroscopy reveals that the resulting oily reaction product comprises a 3:1 mixture of trans- and cis-1-bromo-6,6-dimethyl-hept-2-en-4-yne which is employed directly in further alkylation.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane
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1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane
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1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane
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1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane
Reactant of Route 6
1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane

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